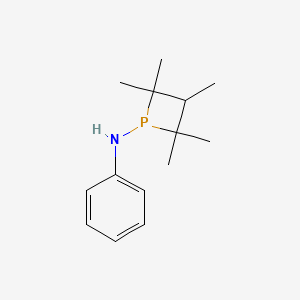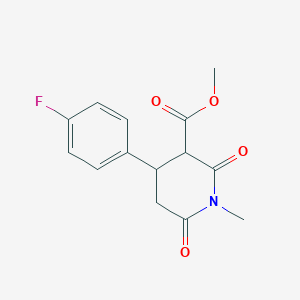![molecular formula C13H13ClO3 B15165392 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- CAS No. 485402-79-7](/img/structure/B15165392.png)
3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-: is an organic compound with a complex structure that includes a butenone backbone, an acetyloxy group, and a 4-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- typically involves the reaction of 3-buten-2-one with 4-chlorobenzyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the butenone moiety can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyloxy and chlorophenyl groups can participate in substitution reactions. For example, nucleophilic substitution can occur at the acetyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its activity against various diseases and its potential as a drug candidate .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, while the chlorophenyl group can interact with aromatic receptors. The butenone moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
類似化合物との比較
- 3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-
- 3-Buten-2-one, 3-[(acetyloxy)(4-bromophenyl)methyl]-
- 3-Buten-2-one, 3-[(acetyloxy)(4-fluorophenyl)methyl]-
Comparison: Compared to its analogs, 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
485402-79-7 |
|---|---|
分子式 |
C13H13ClO3 |
分子量 |
252.69 g/mol |
IUPAC名 |
[1-(4-chlorophenyl)-2-methylidene-3-oxobutyl] acetate |
InChI |
InChI=1S/C13H13ClO3/c1-8(9(2)15)13(17-10(3)16)11-4-6-12(14)7-5-11/h4-7,13H,1H2,2-3H3 |
InChIキー |
PZLZXQFYJURPRO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=C)C(C1=CC=C(C=C1)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


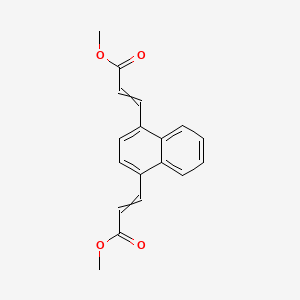
![2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid](/img/structure/B15165315.png)

![Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester](/img/structure/B15165321.png)
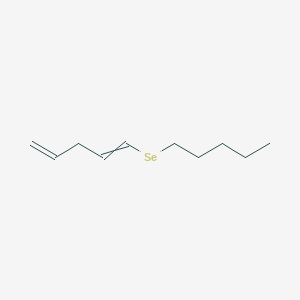
![6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile](/img/structure/B15165341.png)
![[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile](/img/structure/B15165348.png)
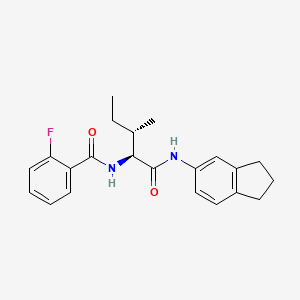
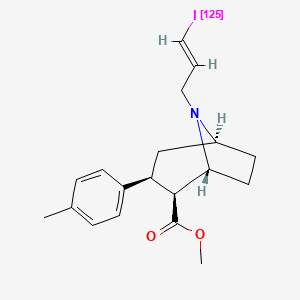
![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)
